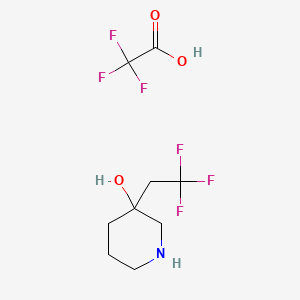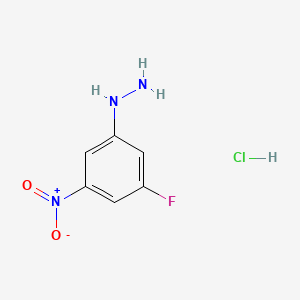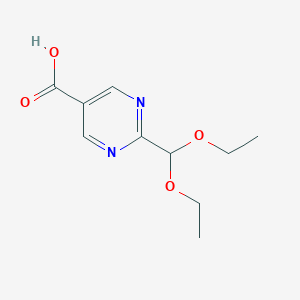![molecular formula C8H14ClNO2 B13461256 2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride](/img/structure/B13461256.png)
2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its azabicyclo heptane core, which imparts specific chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride typically involves the use of cyclopentenes as starting materials. A palladium-catalyzed 1,2-aminoacyloxylation reaction is employed to construct the azabicyclo heptane core . This reaction proceeds efficiently with a broad array of substrates, allowing for the functionalization of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed reaction suggests that it can be adapted for large-scale synthesis. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. The azabicyclo heptane core can mimic the structure of biologically active compounds, allowing it to bind to receptors and enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-{2-Oxabicyclo[3.1.1]heptan-4-yl}acetic acid: This compound has a similar bicyclic structure but contains an oxygen atom instead of a nitrogen atom.
2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid hydrochloride: Another bicyclic compound with a different ring size and substitution pattern.
Uniqueness
2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride is unique due to its specific azabicyclo heptane core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in drug development and chemical synthesis.
Propiedades
Fórmula molecular |
C8H14ClNO2 |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
2-(2-azabicyclo[3.1.1]heptan-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)3-6-4-9-7-1-5(6)2-7;/h5-7,9H,1-4H2,(H,10,11);1H |
Clave InChI |
PMYDDZPWMAWHND-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1NCC2CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)



![{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13461194.png)



![rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13461226.png)




![2-Fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13461254.png)
